Testosterone benzoate

Overview

Description

- It serves as a prodrug of testosterone , meaning that it converts to testosterone in the body.

- Administered via intramuscular injection , it exhibits a long-lasting depot effect and extended duration of action .

Testosterone benzoate: or ) is an .

Mechanism of Action

Target of Action

Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of this compound is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . This compound, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

This compound affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .

Result of Action

The activation of the androgen receptor by this compound leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .

Action Environment

Environmental factors can influence the action of this compound. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Testosterone benzoate interacts with various enzymes and proteins in the body. It is a prodrug of testosterone, meaning it is metabolized into testosterone in the body . This process involves various enzymes and biochemical reactions. The exact nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, testosterone and its metabolite estradiol induce numerous effects during critical periods of pre- and perinatal brain developments .

Molecular Mechanism

The mechanism of action of this compound is primarily through its metabolism to testosterone. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, bulls grow 8%–12% faster than steers, have better feed efficiency, and produce a leaner carcass

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized into testosterone, which is then further metabolized through various pathways in the body

Subcellular Localization

Testosterone is localized at the level of the endoplasmic reticulum, whereas the rate-determining step for steroidogenesis (regulated by LH) is at the level of the cholesterol side chain cleavage activity in the mitochondria .

Preparation Methods

Synthetic Routes: Testosterone benzoate can be synthesized by esterification of testosterone with benzoic acid.

Reaction Conditions: The specific conditions depend on the synthetic method used.

Industrial Production: Although never marketed, it was the first androgen ester and ester of testosterone to be synthesized.

Chemical Reactions Analysis

Reactions: Testosterone benzoate can undergo various reactions, including , , and .

Common Reagents and Conditions: These reactions involve standard reagents and conditions used for similar transformations.

Major Products: The products formed depend on the specific reaction; for example, oxidation may yield different metabolites.

Scientific Research Applications

Chemistry: Researchers study testosterone benzoate’s reactivity and its role in chemical transformations.

Biology: It may be used in studies related to androgen signaling pathways and hormonal regulation.

Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects.

Industry: Its industrial applications are limited due to its lack of commercial availability.

Comparison with Similar Compounds

Uniqueness: Testosterone benzoate’s uniqueness lies in its specific esterification pattern.

Similar Compounds: Other testosterone esters (e.g., testosterone cypionate, testosterone enanthate) share similarities but differ in ester length and pharmacokinetics.

Biological Activity

Testosterone benzoate is an ester of testosterone, a potent androgenic hormone, widely used in clinical and veterinary medicine for its anabolic and androgenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and potential side effects, supported by research findings and case studies.

This compound exerts its biological effects primarily through binding to androgen receptors (AR) located in various tissues, including muscle, bone, and the central nervous system (CNS). Upon binding, it activates gene transcription that leads to increased protein synthesis and muscle growth. The compound also influences neurotransmission by modulating ion channels in excitable tissues, affecting behavioral and physiological responses.

Key Mechanisms:

- Androgen Receptor Activation : this compound binds to ARs, facilitating the transcription of genes involved in muscle hypertrophy and erythropoiesis.

- Electrophysiological Effects : It alters the activity of ligand-gated and voltage-dependent ion channels, impacting neuronal excitability and neurotransmitter release in the CNS .

Therapeutic Applications

This compound is primarily used for:

- Hormone Replacement Therapy (HRT) : It addresses testosterone deficiency in men and can improve symptoms such as fatigue, low libido, and depression.

- Anabolic Effects : It promotes muscle growth in patients with muscle-wasting conditions or severe burns.

- Veterinary Use : Commonly administered to livestock to enhance growth rates and feed efficiency.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Muscle Growth : A study demonstrated that administration of this compound significantly increased lean body mass and muscle strength in hypogonadal men compared to placebo .

- Bone Density : Research indicates that this compound enhances bone mineral density in osteoporotic patients by promoting osteoblast activity .

- Cardiovascular Effects : Long-term use has been associated with both beneficial effects on lipid profiles and potential adverse cardiovascular events, including hypertension and increased risk of atherosclerosis .

Case Study 1: Hormone Replacement Therapy

A clinical trial involving 100 men undergoing testosterone replacement therapy with this compound showed significant improvements in quality of life metrics, including mood enhancement and increased sexual function. Adverse effects were minimal but included mild acne and transient erythrocytosis.

Case Study 2: Athletic Performance

In a cohort study of athletes using this compound for performance enhancement, significant increases in strength and lean muscle mass were observed. However, participants reported psychological effects such as increased aggression and mood swings .

Side Effects

While this compound has therapeutic benefits, it is not without risks:

- Androgenic Effects : Acne, hair loss, and prostate enlargement are common side effects due to its androgenic activity.

- Cardiovascular Risks : Increased blood pressure and changes in lipid profiles can elevate cardiovascular risks over prolonged use .

- Psychological Effects : Users often report mood swings, aggression, and other behavioral changes associated with anabolic steroid use.

Properties

IUPAC Name |

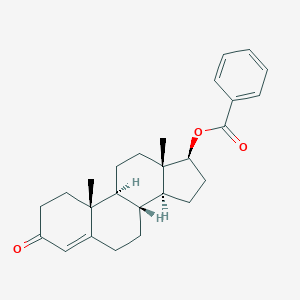

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSCADWIWNGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-71-3 | |

| Record name | Testosterone benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.